N-[2-(1-piperidinyl)phenyl]acetamide
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Overview
Description
N-[2-(1-piperidinyl)phenyl]acetamide: is an organic compound that features a piperidine ring attached to a phenyl group, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1-piperidinyl)phenyl]acetamide typically involves the coupling of a piperidine derivative with a phenyl acetamide precursor. One common method includes the reaction of 2-chloro-N-phenylacetamide with piperidine under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-[2-(1-piperidinyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: N-[2-(1-piperidinyl)phenyl]acetamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as drug candidates for various diseases, including neurological disorders and cancer.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(1-piperidinyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to target sites and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide: A fentanyl analog with potent analgesic properties.
N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide: Another piperidine derivative with potential pharmacological applications.
Uniqueness: N-[2-(1-piperidinyl)phenyl]acetamide is unique due to its specific structural features, which confer distinct biological activities and synthetic versatility. Its combination of a piperidine ring with a phenylacetamide moiety allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C13H18N2O |
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Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-(2-piperidin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C13H18N2O/c1-11(16)14-12-7-3-4-8-13(12)15-9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,14,16) |
InChI Key |
GYFZQNLZAYZEGC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1N2CCCCC2 |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1N2CCCCC2 |
Origin of Product |
United States |
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